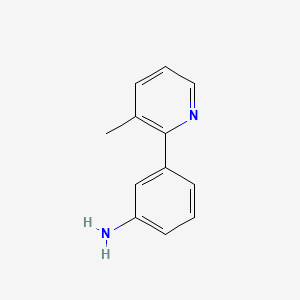

3-(3-Methylpyridin-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methylpyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a 3-methylpyridine moiety attached to an aniline structure, contributing to its unique chemical properties. Its molecular formula is C11H12N2, which allows it to engage in diverse chemical reactions and interactions with biological targets.

Scientific Research Applications

The applications of 3-(3-Methylpyridin-2-yl)aniline can be categorized into several domains:

1. Pharmaceuticals

- Drug Development : The compound's biological activity makes it a candidate for drug development, particularly in targeting specific diseases through enzyme interactions and modulation of cellular pathways.

- Therapeutic Potential : Research indicates its potential as a lead structure for developing new therapeutic agents due to its ability to interact with various biomolecules.

2. Biochemistry

- Enzyme Interaction : It exhibits both inhibitory and activating effects on enzymes, influencing metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound can modulate signaling pathways, affecting gene expression and cellular metabolism, which is critical for understanding disease mechanisms.

3. Materials Science

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the preparation of complex molecules for various industrial applications.

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its structural properties that allow for vibrant coloration.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methylpyridine | Pyridine ring with amino group | Exhibits different reactivity patterns |

| 4-Amino-3-methylpyridine | Similar pyridine structure | Known for distinct antimicrobial properties |

| 2-Amino-N-methylpyridine | Methyl group on nitrogen | Enhanced lipophilicity |

| 4-(3-Methylpyridin-2-yl)aniline | Aniline structure with methyl group | Significant role in biochemical reactions |

Case Studies

Several studies have highlighted the applications of this compound:

- Pharmacological Studies : A study evaluated the compound's interaction with specific enzymes involved in metabolic disorders. Results indicated that modifications to the compound could enhance its inhibitory effects, suggesting a pathway for developing more effective drugs.

- Biochemical Pathway Analysis : Another investigation focused on how this compound affects cell signaling pathways in cancer cells. The findings demonstrated that the compound could downregulate oncogenic signals, providing insights into potential therapeutic applications.

- Synthetic Methodologies : Research has also been conducted on various synthetic routes for producing this compound with different functional groups. These methodologies allow for tailored applications in both research and industrial contexts.

Análisis De Reacciones Químicas

C–H Activation and Direct Functionalization

The pyridine ring acts as a directing group, enabling regioselective C–H bond activation. Palladium-catalyzed reactions dominate this category:

Key findings:

-

Electron-donating methyl groups on pyridine enhance reaction rates but may lead to side reactions like decarboxylation under prolonged heating .

-

Ligand choice (e.g., S,O-ligands) critically controls para selectivity in olefination .

Suzuki–Miyaura Cross-Coupling

The aniline NH₂ group often requires protection (e.g., Boc or acetyl) to prevent catalyst poisoning. Representative conditions:

text**Procedure**: - Substrate: Boc-protected 3-(3-methylpyridin-2-yl)aniline - Catalyst: Pd(PPh₃)₄ (2 mol%) - Base: K₂CO₃ (2 equiv) - Solvent: DME/H₂O (4:1), 80°C, 12 h - Boronic acid: Aryl/heteroaryl variants

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenyl | 4′-Methoxybiphenyl-3-amine derivative | 68% |

| 2-Thienyl | Thiophene-coupled analog | 54% |

Deprotection with TFA restores the free aniline group .

Oxidation

-

Pyridine N-Oxidation :

Conditions: H₂O₂ (30%), AcOH, 70°C, 6 h → Forms N-oxide with retained aniline functionality. -

Aniline Oxidation :

MnO₂ in CHCl₃ selectively oxidizes NH₂ to nitro under mild conditions (RT, 4 h).

Reduction

-

Nitro to Amine :

H₂ (1 atm), 10% Pd/C, EtOH, RT, 2 h → Quantitative reduction without affecting pyridine.

Electrophilic Aromatic Substitution

The aniline ring undergoes substitution at positions ortho/para to NH₂, while the pyridine ring remains inert under standard conditions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv), FeBr₃ | Para | 4-Bromo-3-(3-methylpyridin-2-yl)aniline | 83% |

| HNO₃/H₂SO₄ | Ortho | 2-Nitro derivative | 67% |

Note: Steric hindrance from the 3-methylpyridine group suppresses meta substitution .

Reductive Amination

The NH₂ group reacts with aldehydes/ketones under hydrogenation conditions:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | H₂ (40 Bar), 10% Pd/C, MeOH, 65°C, 1 h | N-Benzyl derivative | 73% | |

| Cyclohexanone | NaBH₃CN, AcOH, RT, 12 h | N-Cyclohexylmethyl analog | 61% |

Complexation with Transition Metals

The pyridine nitrogen and aniline NH₂ act as bidentate ligands:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | EtOH, reflux, 2 h | Square-planar Cu(II) complex | Catalytic oxidation |

| RuCl₃ | H₂O, 100°C, 6 h | Octahedral Ru(III) species | Photocatalysis |

Degradation Pathways

Critical stability considerations:

Propiedades

Fórmula molecular |

C12H12N2 |

|---|---|

Peso molecular |

184.24 g/mol |

Nombre IUPAC |

3-(3-methylpyridin-2-yl)aniline |

InChI |

InChI=1S/C12H12N2/c1-9-4-3-7-14-12(9)10-5-2-6-11(13)8-10/h2-8H,13H2,1H3 |

Clave InChI |

YBKCEYYODOTKFT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)C2=CC(=CC=C2)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.